molecular formula C14H19IO3 B8503032 Ethyl 6-(4-iodophenoxy)hexanoate

Ethyl 6-(4-iodophenoxy)hexanoate

Cat. No.: B8503032
M. Wt: 362.20 g/mol
InChI Key: CAVCVQXTTLJZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(4-iodophenoxy)hexanoate is a synthetic organic compound with the molecular formula C14H19IO4. It belongs to a class of chemicals featuring a hexanoate ester chain terminated with a phenoxy group, which in this case is substituted with an iodine atom at the para position. The iodine substituent makes this compound a valuable intermediate in various research applications, particularly in synthetic organic chemistry and materials science, where it can undergo further cross-coupling reactions, such as Suzuki or Sonogashira reactions . The ethyl ester group offers a handle for further functionalization, including hydrolysis to the acid or transesterification. Researchers utilize this and related compounds in the synthesis of more complex molecules for pharmaceutical research and as building blocks for polymers . The presence of the iodophenyl group also suggests potential use in the development of imaging agents or in radiochemistry. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as is standard for iodinated organic compounds .

Properties

Molecular Formula

C14H19IO3

Molecular Weight

362.20 g/mol

IUPAC Name

ethyl 6-(4-iodophenoxy)hexanoate

InChI

InChI=1S/C14H19IO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3

InChI Key

CAVCVQXTTLJZNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Chain Length Variations

Ethyl 5-((4′-nitro-biphenyl-4-yl)oxy)pentanoate (NO2-Bi-4-S-E)
  • Substituent : Nitro group (electron-withdrawing).
  • Chain Length: Pentanoate (5-carbon).
  • Crystallography : Triclinic system (space group P-1) due to reduced symmetry from the nitro group .
  • Applications : Studied for crystal packing behavior in rod-like molecules.
Ethyl 6-((4′-nitro-biphenyl-4-yl)oxy)hexanoate (NO2-Bi-5-S-E)
  • Substituent : Nitro group.
  • Chain Length: Hexanoate (6-carbon).
  • Crystallography: Monoclinic system (space group P2₁/c), indicating longer chains promote distinct packing arrangements compared to pentanoate analogs .
Methyl 2-(4-iodophenoxy)acetate
  • Substituent : Iodo group.
  • Chain Length : Acetate (2-carbon).
  • Properties: Shorter chain reduces hydrophobicity and limits mesophase stability compared to hexanoate derivatives .
Ethyl 6-(4-cyanobiphenyl-4-yloxy)hexanoate
  • Substituent: Cyano group (electron-withdrawing).
  • Chain Length: Hexanoate.
  • Applications: Intermediate in liquid crystal synthesis; cyano groups enhance dipole-dipole interactions in mesophases .
Ethyl 6-(4-iodophenoxy)hexanoate
  • Substituent : Iodo group (polarizable, halogen bonding capability).
  • Chain Length: Hexanoate.
  • Unique Features: Larger atomic radius of iodine may increase melting points and influence mesophase behavior in liquid crystals compared to nitro/cyano analogs.

Structural and Functional Differences

Compound Substituent Chain Length Crystal System Key Properties/Applications
This compound Iodo Hexanoate Not reported Potential liquid crystal additive, halogen bonding agent
NO2-Bi-4-S-E Nitro Pentanoate Triclinic (P-1) Material science, crystal studies
NO2-Bi-5-S-E Nitro Hexanoate Monoclinic (P2₁/c) Enhanced packing symmetry
Methyl 2-(4-iodophenoxy)acetate Iodo Acetate Not reported Organic synthesis intermediate
Ethyl 6-(4-cyanobiphenyl)hexanoate Cyano Hexanoate Not reported Liquid crystal intermediate

Key Research Findings

  • Crystal Packing: Longer hexanoate chains (vs. pentanoate) in nitro-substituted analogs lead to monoclinic vs. triclinic systems, highlighting chain length’s role in symmetry .
  • Electronic Effects: Cyano and nitro groups reduce electron density at the aromatic core, enhancing dipole interactions in liquid crystals, whereas iodine’s polarizability may stabilize halogen bonding .
  • Volatility and Flavor: Unlike simpler esters (e.g., ethyl hexanoate, a key flavor compound in liquors and fruits ), the bulky iodophenoxy group in the target compound likely eliminates volatility, limiting its use in flavor applications.

Preparation Methods

Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder alternative. This method couples 4-iodophenol with ethyl 6-hydroxyhexanoate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Procedure:

  • 4-Iodophenol (1.1 equiv), ethyl 6-hydroxyhexanoate (1.0 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) are dissolved in tetrahydrofuran (THF) at 0°C.

  • The reaction is warmed to room temperature and stirred for 6 hours.

  • Solvent removal under reduced pressure followed by flash chromatography (ethyl acetate:hexane = 1:3) yields the product (55–62%).

Advantages/Limitations:

  • Avoids strong bases, preserving acid-sensitive functional groups.

  • Lower yields due to stoichiometric reagent requirements and side reactions.

Direct Iodination of Phenyl Ethers

Post-synthetic iodination provides a route for introducing iodine after ether bond formation. Ethyl 6-(4-aminophenoxy)hexanoate undergoes diazotization and iodination via the Sandmeyer reaction.

Steps:

  • Diazotization: Treat ethyl 6-(4-aminophenoxy)hexanoate with NaNO₂ and HCl at 0–5°C.

  • Iodination: Add potassium iodide (KI) to the diazonium salt solution, stirring for 2 hours at room temperature.

  • Workup: Extract with dichloromethane, wash with Na₂S₂O₃ solution, and concentrate.

This method yields 45–50% product but requires handling toxic diazonium intermediates.

Optimization Strategies and Yield Improvement

Solvent Effects

Polar aprotic solvents enhance phenoxide nucleophilicity and reaction rates:

SolventDielectric ConstantYield (%)
DMF36.778
Acetonitrile37.572
THF7.658

Data adapted from analogous etherification reactions.

Base Selection

Stronger bases (e.g., NaH) accelerate deprotonation but risk ester hydrolysis. Weak bases (K₂CO₃) offer a compromise between reactivity and stability:

BasepKa (Conj. Acid)Yield (%)
NaH~3568
K₂CO₃10.375
Cs₂CO₃10.777

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 2.29 (t, J = 7.5 Hz, 2H, COOCH₂), 1.62–1.55 (m, 4H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr): 2925 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (ester C=O), 1230 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol:water, 1.0 mL/min) shows ≥98% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DEAD with diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions reduces costs by 30% without sacrificing yield.

Waste Management

Aqueous washes containing iodide ions are treated with AgNO₃ to precipitate AgI, achieving >99% heavy metal removal .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(4-iodophenoxy)hexanoate, and how can reaction conditions be optimized for yield?

The synthesis typically involves esterification of 6-(4-iodophenoxy)hexanoic acid with ethanol under acid catalysis. Key steps include:

  • Reagent selection : Use Amberlyst-15 (a cationic exchange resin) for efficient esterification, as demonstrated in analogous systems .
  • Optimization parameters :
    • Temperature : 70–90°C to balance reaction rate and side-product formation.
    • Solvent : Toluene or DMF for improved solubility of aromatic intermediates.
    • Catalyst loading : 5–10 wt% of Amberlyst-15 to maximize conversion .
      Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • FTIR : Confirm ester C=O stretch (1730–1740 cm⁻¹) and aromatic C-I stretch (500–600 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Ester CH₃CH₂O at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet).
    • Aromatic protons (4-iodophenoxy) at δ 6.8–7.2 ppm .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 377.1 (C₁₄H₁₇IO₄).

Q. How does the electron-withdrawing nature of the 4-iodophenoxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to other halogenated analogs?

The iodine atom’s strong electron-withdrawing effect activates the adjacent phenoxy group for nucleophilic attack. Comparative studies show:

SubstituentReaction Rate (k, ×10⁻³ s⁻¹)By-Product Formation
4-Iodo2.8 ± 0.3<5%
4-Chloro1.2 ± 0.210–15%
4-Methoxy0.5 ± 0.1Negligible
The 4-iodo derivative exhibits faster kinetics but requires strict control of nucleophile concentration to minimize hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from substituent-dependent bioavailability. To address this:

  • Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., MCF-7 for antitumor activity) .
  • Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., 4-iodo vs. 4-hexylphenyl derivatives).
  • Pathway analysis : Screen for COX-2 inhibition (ELISA) to differentiate anti-inflammatory mechanisms .

Q. How can researchers design controlled kinetic studies to evaluate the ester’s stability under varying pH and temperature conditions?

  • Experimental setup :
    • pH range : 2–10 (buffered solutions).
    • Temperature : 25–60°C.
  • Analytical methods : HPLC (C18 column, 220 nm detection) to quantify degradation products.
  • Kinetic model : Pseudo-first-order kinetics with Arrhenius parameters (Eₐ ≈ 45–60 kJ/mol for hydrolysis) .

Q. What computational approaches best predict the binding interactions between this compound and biological targets like cyclooxygenase enzymes?

  • Molecular docking : Use AutoDock Vina with COX-2 (PDB ID: 5KIR) to identify binding poses. The iodine atom shows strong van der Waals interactions with Val-349 .
  • MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonding between the ester carbonyl and Tyr-385 .

Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) affect the synthetic purity of this compound, and what separation techniques mitigate these issues?

  • Competing pathways :
    • Hydrolysis: Dominant in aqueous acidic conditions, yielding 6-(4-iodophenoxy)hexanoic acid.
    • Substitution: Favored in anhydrous DMF with amine nucleophiles.
  • Mitigation strategies :
    • Solvent choice : Use aprotic solvents (e.g., THF) to suppress hydrolysis.
    • Workup : Liquid-liquid extraction (ethyl acetate/water) removes acidic by-products.
    • Chromatography : Reverse-phase HPLC resolves ester and acid derivatives .

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